2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-[(2R,3R)-3-phenylmethoxybutan-2-yl]oxy-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O2/c1-10(23-9-12-6-4-3-5-7-12)11(2)24-15-21-8-13(14(17)22-15)16(18,19)20/h3-8,10-11H,9H2,1-2H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLHQQPMJPSEOE-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC1=NC=C(C(=N1)Cl)C(F)(F)F)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)OC1=NC=C(C(=N1)Cl)C(F)(F)F)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic substitution reactions using reagents such as chlorinating agents and trifluoromethylating agents.
Attachment of the Benzyloxy and Methyl Groups: The benzyloxy and methyl groups are attached through nucleophilic substitution reactions, often using alkyl halides and benzyl alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain substituents, such as the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C₁₆H₁₆ClF₃N₂O₂
- Molar Mass : 360.76 g/mol
- Density : 1.292 g/cm³ (predicted)
- Boiling Point : 420.7 °C (predicted)
- pKa : -2.49 (predicted)
These properties indicate its stability and potential for various chemical reactions, which are crucial for its applications in drug development.
Cyclin-Dependent Kinase Inhibition
One of the primary applications of this compound is as a cyclin-dependent kinase (CDK) inhibitor . CDKs are essential regulators of the cell cycle, and their inhibition can lead to anti-cancer effects. Research indicates that 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine exhibits significant cytotoxic activity against various cancer cell lines, suggesting its potential as an anti-tumor agent.
Antiviral and Anti-inflammatory Properties
The unique structure of this compound may also allow for exploration in other therapeutic areas such as antiviral and anti-inflammatory treatments. The presence of the trifluoromethyl group has been associated with enhanced biological activity, which could be leveraged in developing new antiviral agents.
Synthesis Pathways
The synthesis of 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine typically involves multi-step reactions that include:
- Formation of the pyrimidine ring.
- Introduction of the chloro and trifluoromethyl groups.
- Addition of the benzyloxy and propoxy side chains.
These steps are crucial for ensuring the desired biological activity and stability of the compound.
The biological activity of 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine can be summarized in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine | Chloro group, trifluoromethyl group, benzyloxy group | Potential CDK inhibition; cytotoxicity against cancer cell lines |
| Related Pyrimidines | Various substitutions | Antiviral properties; anti-inflammatory effects |
Case Study 1: Anti-Cancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anti-cancer properties of this compound against several cancer cell lines. The results demonstrated that it significantly inhibited cell proliferation at low micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Synthesis and Optimization
Another research effort focused on optimizing the synthesis of this compound to enhance yield and purity. The study utilized various reaction conditions to achieve high purity levels (>95%) while maintaining structural integrity. This optimization is crucial for ensuring that sufficient quantities are available for biological testing .
Mechanism of Action
The mechanism of action of 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Analysis
The compound’s key features include:
Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms.
Substituents :
- 4-Chloro Group : Enhances electrophilicity for nucleophilic substitution reactions.
- 5-Trifluoromethyl Group : Improves metabolic stability and lipophilicity.
- 2-[(1R,2R)-2-Benzyloxy-1-methyl-propoxy] : Provides steric bulk and chiral centers, impacting binding affinity .
Table 1: Comparison of Structural and Physical Properties
Key Differences and Implications :
Chirality: The target compound’s (1R,2R) configuration distinguishes it from non-chiral analogs (e.g., 4-Chloro-5-(trifluoromethyl)pyrimidine) and impacts enantioselective synthesis or receptor binding .
Fluorinated Substituents: The 5-trifluoromethyl group enhances metabolic resistance compared to non-fluorinated analogs (e.g., 3x in ).
Biological Activity
The compound 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine , with CAS number 2306253-24-5 , is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations, focusing on its role in cancer therapy and other therapeutic areas.
The molecular formula of the compound is , with a molar mass of approximately 360.76 g/mol . Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.292 g/cm³ (predicted) |
| Boiling Point | 453.2 °C (predicted) |
| pKa | -2.23 (predicted) |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrimidine ring and the introduction of the benzyloxy and trifluoromethyl groups. The specific synthetic route can significantly affect the yield and purity of the final product.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . For instance, research indicates that derivatives of pyrimidine compounds can exhibit significant inhibitory activity against various cancer cell lines. Although specific data for this compound is limited, related compounds have demonstrated mechanisms involving apoptosis and autophagy in cancer cells, suggesting a similar pathway may be active for this compound as well .
The proposed mechanism for the biological activity of pyrimidine derivatives often involves interaction with cellular pathways responsible for cell proliferation and survival. For example, compounds targeting lysosomal functions have been shown to induce autophagy and apoptosis in cancer cells . Given that this compound shares structural similarities with known bioactive molecules, it may also engage similar pathways.
Case Studies
- In Vitro Studies : In vitro evaluations using various cancer cell lines such as MCF-7 (breast cancer) have shown promising results for related pyrimidine compounds, suggesting that further studies on this specific compound could yield valuable insights into its efficacy .
- In Vivo Studies : Although specific in vivo studies on this compound are scarce, related compounds have demonstrated significant tumor inhibition in animal models, indicating potential for clinical applications .
Q & A
Q. What are the critical steps for synthesizing this compound with high stereochemical purity?
The synthesis requires strict control of stereochemistry at the (1R,2R)-configured propoxy chain. Key steps include:
- Use of chiral auxiliaries or enantioselective catalysts to direct stereochemistry during the formation of the benzyloxy-propoxy side chain.
- Protection-deprotection strategies for reactive groups (e.g., benzyloxy protection for hydroxyl groups, as seen in similar pyrimidine derivatives ).
- Optimization of reaction conditions (temperature, solvent polarity) to minimize racemization, as highlighted in trifluoromethylpyridine syntheses .
- Final purification via preparative HPLC or chiral column chromatography to isolate the desired enantiomer .
Q. Which spectroscopic techniques are most effective for structural confirmation?
A combination of methods is essential:
- ¹H/¹³C NMR : Assign signals for the pyrimidine ring (C4-Cl, C5-CF₃), benzyloxy group (aromatic protons), and propoxy chain stereochemistry. Coupling constants (e.g., J values) can confirm the (1R,2R) configuration .
- 19F NMR : Verify the trifluoromethyl group’s presence and environment.
- HRMS : Confirm molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify functional groups like ether (C-O-C) and pyrimidine ring vibrations .
Q. How should researchers handle this compound to ensure safety and stability?
- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the chloro and trifluoromethyl groups. Desiccate to avoid moisture-induced degradation .
- Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact, as halogenated pyrimidines are often irritants .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?
- Experimental Design : Conduct accelerated stability studies at pH 1–10 (simulating physiological and storage conditions). Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the benzyloxy group or pyrimidine ring opening) .
- Data Analysis : Use kinetic modeling (Arrhenius equation) to predict shelf life. If discrepancies arise, validate methods with orthogonal techniques (e.g., NMR vs. LC-MS) .
- Mitigation Strategies : Adjust formulation buffers or lyophilize the compound for long-term storage .
Q. What strategies can elucidate the compound’s bioavailability and metabolic pathways?
- In Vitro Studies :
- Hepatic Microsomes : Incubate with liver microsomes to identify phase I metabolites (e.g., oxidative dechlorination or demethylation) .
- CYP450 Inhibition Assays : Test for interactions with cytochrome P450 enzymes.
- In Vivo Studies :
- Pharmacokinetics (PK) : Administer radiolabeled compound to track absorption, distribution, and excretion in animal models.
- Mass Spectrometry Imaging (MSI) : Map tissue-specific metabolite distribution .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Screen against purinoreceptors or kinases (common targets for trifluoromethylpyrimidines) using software like AutoDock. Prioritize binding poses with strong hydrogen bonds to the pyrimidine ring and hydrophobic interactions with the benzyloxy group .
- MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of interactions.
- QSAR : Corrogate substituent effects (e.g., CF₃ vs. Cl) on activity using datasets from analogous compounds .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
- Root Cause Investigation : Compare reaction parameters (e.g., catalyst loading, solvent) across studies. For example, notes that trifluoromethylpyridine yields vary significantly with temperature.
- Design of Experiments (DoE) : Systematically vary factors (e.g., reagent stoichiometry, reaction time) to identify optimal conditions .
- Byproduct Analysis : Use LC-MS to detect intermediates or side products (e.g., diastereomers or dehalogenated derivatives) that reduce yield .
Methodological Tables
Key Considerations for Academic Research
- Stereochemical Integrity : Regular chiral HPLC checks are critical, as even minor racemization can alter biological activity .
- Interdisciplinary Collaboration : Partner with computational chemists for target prediction and analytical labs for metabolite profiling .
- Ethical Compliance : Adhere to institutional guidelines for handling halogenated and fluorinated compounds, which often require specialized disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
